Chloroacetyl isocyanate

Catalog No.
S563898
CAS No.
4461-30-7
M.F
C3H2ClNO2
M. Wt
119.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroacetyl isocyanate

CAS Number

4461-30-7

Product Name

Chloroacetyl isocyanate

IUPAC Name

2-chloroacetyl isocyanate

Molecular Formula

C3H2ClNO2

Molecular Weight

119.5 g/mol

InChI

InChI=1S/C3H2ClNO2/c4-1-3(7)5-2-6/h1H2

InChI Key

MOVMEFHWBOWMFU-UHFFFAOYSA-N

SMILES

C(C(=O)N=C=O)Cl

Synonyms

chloroacetyl isocyanate

Canonical SMILES

C(C(=O)N=C=O)Cl

Derivatization Reagent:

  • Chloroacetyl isocyanate is commonly employed as a derivatizing reagent for 13C nuclear magnetic resonance (NMR) spectroscopy of various functional groups, including alcohols, phenols, and amines .
  • This derivatization process enhances the sensitivity and resolution of the NMR signals, allowing for more accurate identification and characterization of the target molecules.

Synthetic Applications:

  • Chloroacetyl isocyanate acts as a versatile reagent in various organic syntheses.
  • It participates in 1,5-cycloaddition reactions with specific sugar molecules, yielding cycloadducts with potential applications in drug discovery .
  • Additionally, it serves as a reagent for the conversion of alcohols to carbamates, which are important functional groups in organic chemistry and pharmaceutical research .

Research on Specific Molecules:

  • Chloroacetyl isocyanate has been utilized in the research and synthesis of various specific molecules, including fumagiillin analogs possessing potential antifungal properties .
  • It has also been employed in the synthesis of 2-chloro-N-(4-oxocyclopent-2-enyl)-acetamide, a molecule with potential applications in medicinal chemistry .

Important Note:

It's crucial to emphasize that chloroacetyl isocyanate is a highly reactive and toxic compound.

  • Extreme caution is required when handling this chemical, and all necessary safety precautions should be strictly followed in accordance with established laboratory protocols.

Chloroacetyl isocyanate is an organic compound with the molecular formula C₃H₂ClNO₂ and a molecular weight of approximately 119.51 g/mol. It is characterized by the presence of both a chloroacetyl group and an isocyanate functional group. This compound appears as a colorless to pale yellow liquid and has a pungent odor. Its chemical structure can be represented as follows:

  • Chemical Structure: ClCH₂C(=O)N=C=O

Chloroacetyl isocyanate is notable for its reactivity, particularly in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the chloroacetyl group and the isocyanate functionality.

Chloroacetyl isocyanate is a hazardous compound and should be handled with appropriate precautions:

  • Toxicity: It is a lachrymator (causes tears) and irritant to the skin, eyes, and respiratory system [].
  • Flammability: It is likely flammable, but specific data is not readily available.
  • Reactivity: It reacts readily with water to release toxic gases (hydrogen chloride).
  • Safe Handling: Always wear personal protective equipment (PPE) such as gloves, goggles, and a fume hood when handling this compound.
, primarily due to its functional groups:

  • Reactions with Nucleophiles: It reacts with nucleophiles such as amines, alcohols, and thiols. For instance, it can undergo nucleophilic attack by primary and secondary amines to form corresponding ureas or carbamates .
  • Hydrolysis: In the presence of water, chloroacetyl isocyanate can hydrolyze to form chloroacetic acid and urea derivatives .
  • Acylation Reactions: It can be used to acylate amines and other nucleophiles, leading to the formation of various acyl derivatives.

Chloroacetyl isocyanate exhibits significant biological activity, particularly as a reactive intermediate in organic synthesis. Its toxicity profile indicates that it can cause severe skin burns and eye damage upon contact, categorizing it as a hazardous material . The compound's reactivity allows it to interact with biological molecules, which can lead to various pharmacological effects depending on the context of its use.

Chloroacetyl isocyanate can be synthesized through several methods:

  • From Chloroacetic Acid Anhydride: One common method involves reacting chloroacetic acid anhydride with isocyanic acid. This reaction typically yields chloroacetyl isocyanate efficiently .
  • From Acyl Chlorides: Another approach includes the reaction of acyl chlorides (specifically chloroacetyl chloride) with silver cyanate, which provides a more convenient synthesis route compared to other methods .
  • Direct Synthesis: Chloroacetyl isocyanate can also be synthesized through direct reaction between chloroacetic acid and phosgene, although this method requires careful handling due to the toxicity of phosgene.

Chloroacetyl isocyanate finds applications in various fields:

  • Chemical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Polymer Chemistry: The compound can be utilized in the production of polyurethanes and other polymers where isocyanate groups are required.
  • Research Tool: It acts as a reagent for studying reaction mechanisms involving nucleophiles and electrophiles.

Research on interaction studies involving chloroacetyl isocyanate focuses on its reactivity with biological molecules. For example:

  • Protein Modification: The compound has been shown to modify amino acids in proteins due to its electrophilic nature, which can lead to changes in protein function.
  • Toxicological Studies: Investigations into its toxicological effects reveal that exposure can result in significant cellular damage, emphasizing the need for safety precautions during handling.

Chloroacetyl isocyanate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
Acetyl isocyanateC₃H₃NO₂Lacks chlorine; primarily used in polymer synthesis
Benzoyl isocyanateC₈H₅NOContains a phenyl group; used in pharmaceutical synthesis
Propionyl isocyanateC₄H₅NO₂Longer carbon chain; used similarly in organic synthesis
Isobutyryl isocyanateC₅H₉NO₂Branched structure; utilized in specialty chemical production

Chloroacetyl isocyanate's unique combination of both chloro and acyl functionalities distinguishes it from these similar compounds, making it particularly valuable in specific synthetic applications where dual reactivity is advantageous.

XLogP3

1.6

UNII

H5WF2AMH7J

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

4461-30-7

Wikipedia

Chloroacetyl isocyanate

Dates

Modify: 2023-08-15

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